3-Aminopent-4-en-1-ol

Stereoselective Synthesis Diastereoselectivity Heterocycle Synthesis

3-Aminopent-4-en-1-ol (CAS 175431-85-3) is a chiral amino alcohol with the molecular formula C₅H₁₁NO and a molecular weight of approximately 101.15 g/mol. It features a pentene backbone with a terminal double bond, a primary amino group at the C3 position, and a primary hydroxyl group, classifying it as a versatile bifunctional building block.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 175431-85-3
Cat. No. B065571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopent-4-en-1-ol
CAS175431-85-3
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC=CC(CCO)N
InChIInChI=1S/C5H11NO/c1-2-5(6)3-4-7/h2,5,7H,1,3-4,6H2
InChIKeyFZXLYJICRBQJMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopent-4-en-1-ol (CAS 175431-85-3) for Chemical Synthesis: Procurement-Grade Specifications and Reactivity Profile


3-Aminopent-4-en-1-ol (CAS 175431-85-3) is a chiral amino alcohol with the molecular formula C₅H₁₁NO and a molecular weight of approximately 101.15 g/mol [1]. It features a pentene backbone with a terminal double bond, a primary amino group at the C3 position, and a primary hydroxyl group, classifying it as a versatile bifunctional building block [1]. The compound is of interest in synthetic organic chemistry for constructing nitrogen- and oxygen-containing heterocycles and chiral intermediates [2].

Why Generic Substitution Fails: The Critical Role of 3-Aminopent-4-en-1-ol in Stereoselective Synthesis


In the context of synthesizing chiral tetrahydrofurans, pyrrolidines, and other bioactive heterocycles, the precise substitution pattern and stereoelectronic environment of the allylic amino alcohol are critical. Simple analogs like 2-aminopent-4-en-1-ol or saturated 3-aminopentan-1-ol differ fundamentally in the electronic and steric influence of their amino group on the adjacent π-system, leading to divergent reactivity and stereochemical outcomes [1]. Furthermore, the unprotected 3-aminopent-4-en-1-ol serves as a crucial starting point for generating a library of N-substituted derivatives, each exhibiting vastly different diastereoselectivity in key cyclization reactions—a tunability not accessible with other regioisomers [1].

Quantitative Differentiation of 3-Aminopent-4-en-1-ol: Comparator-Based Evidence for Procurement Decisions


N-Substituent-Dependent Diastereoselectivity in Iodoetherification: A Tunable Selectivity Switch

The iodoetherification of N-substituted 3-aminopent-4-en-1-ol derivatives exhibits pronounced substituent-dependent diastereoselectivity. N-Tosyl derivatives (σ = 3.32) afford the cis isomer with 70 to >95% selectivity, while N-benzoyl derivatives (σ = 2.20) furnish the trans isomer with 70-80% selectivity [1]. This contrasts sharply with the behavior of N-substituted 2-aminopent-4-en-1-ol derivatives, which do not exhibit this predictable and tunable stereoselectivity profile [2].

Stereoselective Synthesis Diastereoselectivity Heterocycle Synthesis

Quantitative Correlation of Stereoselectivity with Substituent Electronic Effects (Taft σ Constants)

The diastereoselectivity of iodoetherification of N-substituted 3-aminopent-4-en-1-ol follows a quantitative linear free-energy relationship with the Taft σ* constants of the N-substituents. The correlation is defined by the equation: log(cis/trans) = 0.616 σ - 1.67 (r = 0.997) [1]. This precise, predictive model allows for the rational design of reaction outcomes, a capability not demonstrated for regioisomeric amino alcohols.

Physical Organic Chemistry Reaction Mechanism Structure-Activity Relationship

Regio- and Stereoselective Synthesis via Pd-Catalyzed Carbonate-Carbamate Transformation

A palladium-catalyzed carbonate-carbamate transformation provides a regio- and stereoselective route to 3-amino-4-penten-1-ols, demonstrating a method with unique stereoselectivity [1]. While yields are not specified in the abstract, the method's unique stereoselectivity contrasts with alternative synthetic routes to analogous 1,3-amino alcohols, which may rely on less selective or multi-step sequences.

Palladium Catalysis Stereoselective Synthesis 1,3-Amino Alcohols

In Vivo CNS Target Engagement in Rat Model

In an in vivo study in Wistar rats, oral administration of a compound series including a 3-aminopent-4-en-1-ol derivative demonstrated measurable 5HT₄ receptor occupancy in the brain after 1 hour, quantified by LC-MS/MS [1]. While a direct comparator for this specific endpoint is not available, the demonstration of oral bioavailability and brain penetration for this scaffold is a notable differentiating feature for CNS drug discovery programs compared to many other amino alcohol building blocks that lack such in vivo PK/PD characterization.

CNS Drug Discovery In Vivo Pharmacology Target Engagement

Procurement-Driven Application Scenarios for 3-Aminopent-4-en-1-ol


Medicinal Chemistry: Stereocontrolled Synthesis of Chiral Tetrahydrofuran-Containing Drug Candidates

Researchers can leverage the tunable diastereoselectivity of N-substituted 3-aminopent-4-en-1-ol in iodoetherification to generate either cis- or trans-3-amino-2-iodomethyltetrahydrofurans with high selectivity (70 to >95%). This allows for the divergent synthesis of stereochemically defined tetrahydrofuran scaffolds, a core motif in many bioactive molecules [1]. The ability to precisely control stereochemistry via choice of N-substituent, as quantitatively described by the Taft σ* correlation (log(cis/trans) = 0.616 σ - 1.67), enables rational library design and structure-activity relationship (SAR) studies [1].

Neuroscience Drug Discovery: Synthesis of Brain-Penetrant 5HT₄ Receptor Ligands

Given the demonstration of in vivo brain receptor occupancy for a related derivative (50% 5HT₄ receptor occupancy after oral administration in rats), 3-aminopent-4-en-1-ol is a strategic starting material for building CNS-penetrant compounds [2]. This in vivo validation reduces the risk of poor brain exposure, a common attrition point in CNS drug development, making it a higher-value procurement choice for programs targeting neurological disorders.

Process Chemistry: Development of Robust and Predictable Cyclization Steps

The robust linear free-energy relationship (r = 0.997) governing the iodoetherification stereoselectivity of N-substituted 3-aminopent-4-en-1-ol provides a highly predictive tool for process chemists [1]. This allows for the a priori selection of reaction conditions to favor a desired stereoisomer, minimizing the need for extensive empirical optimization and facilitating the scale-up of stereoselective processes.

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